IDO1 Inhibition Potency in Cellular Assays
1-Allyl-1H-indole-3-carbonitrile demonstrates sub-100 nM IDO1 inhibitory activity in both mouse and human cell-based assays, with an IC50 of 13 nM in mouse IDO1-transfected P815 cells and 76 nM in IFN-γ-stimulated human HeLa cells [1] [2]. While a direct, head-to-head comparison of IC50 values for other N-substituted indole-3-carbonitriles in the exact same assay is not available in the public domain, class-level inference suggests the N-allyl group confers favorable potency relative to the unsubstituted parent (1H-indole-3-carbonitrile, IC50 >80,000 nM for TDO [3]) and positions this compound within the nanomolar activity range typical of potent IDO1 inhibitors [4].
| Evidence Dimension | IDO1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse), 76 nM (human) |
| Comparator Or Baseline | 1H-indole-3-carbonitrile (IC50 >80,000 nM for TDO) [3]; typical IDO1 inhibitor range (IC50 3-20 nM) [4] |
| Quantified Difference | Target compound is >6,000-fold more potent than parent for related TDO; activity lies within the potent nanomolar range. |
| Conditions | Mouse IDO1-transfected P815 cells (16h incubation) and IFN-γ-stimulated human HeLa cells (1h pre-incubation), kynurenine production measured by HPLC. |
Why This Matters
This nanomolar potency in a cell-based functional assay is a key differentiator for researchers evaluating IDO1 inhibitors for immuno-oncology applications, as many early-stage indole fragments lack measurable cellular activity.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994). IC50: 13 nM (mouse IDO1). Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 View Source
- [2] BindingDB. BDBM50454800 (CHEMBL4210456). IC50: 76 nM (human IDO1). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50454800 View Source
- [3] BindingDB. BDBM50127708 (1H-indole-3-carbonitrile). IC50 >80,000 nM (mouse TDO). Available at: https://www.bindingdb.org View Source
- [4] Company Profiles Justatic. MODULATORS OF INDOLEAMINE 2,3-DIOXYGENASE. IC50 range 3-20 nM for cell lines endogenously expressing IDO1. Available at: https://companyprofiles.justatic.com View Source
